molecular formula C16H26BNO3 B1455397 N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine CAS No. 925940-40-5

N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

Cat. No. B1455397
CAS RN: 925940-40-5
M. Wt: 291.2 g/mol
InChI Key: QEVHVNXLEMJPMB-UHFFFAOYSA-N
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Description

Dimethyl-(2-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-amine

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis . The boronic ester group in the compound facilitates the transfer of the phenyl group to another molecule under mild conditions, making it a staple in pharmaceutical and material science research.

Protodeboronation Studies

Researchers utilize this compound to study protodeboronation processes, which involve the removal of the boron moiety from boronic esters . Understanding this reaction is crucial for developing new synthetic pathways and for the deprotection of functional groups in complex organic molecules.

Development of Protein Effectors

The compound serves as a reactant in the synthesis of various protein effectors . These include modulators of survival motor neuron proteins and glucokinase activators, which are important in the study of neurodegenerative diseases and diabetes, respectively.

Synthesis of Fluorescent Imaging Agents

It is used in the synthesis of fluorescent imaging agents for nitric oxide . These agents are essential for low-background biological imaging, providing insights into cellular processes and the role of nitric oxide in biological systems.

Organic Light-Emitting Diode (OLED) Development

The compound is a precursor in the synthesis of ligands for Ir (III) complexes used in OLEDs . These complexes are critical for improving the efficiency and color purity of OLED displays, which are prevalent in modern electronic devices.

Synthesis of Electron Transport Materials

It also finds application in the preparation of electron transport materials . These materials are integral to the development of high-performance electronic and photonic devices, contributing to advancements in technology and renewable energy solutions.

properties

IUPAC Name

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-9-14(12-13)19-11-10-18(5)6/h7-9,12H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHVNXLEMJPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

CAS RN

925940-40-5
Record name dimethyl({2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from [2-(3-bromo-phenoxy)-ethyl]-dimethyl-amine according to general Method I for borylation described above for preparation of 4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxy-phenyl)-[1,3,2]dioxaborolane.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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